7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17610941
InChI: InChI=1S/C6H6N4O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,7H2,(H,9,11)
SMILES:
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol

7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one

CAS No.:

Cat. No.: VC17610941

Molecular Formula: C6H6N4O

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one -

Specification

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
IUPAC Name 7-amino-6H-imidazo[1,2-c]pyrimidin-5-one
Standard InChI InChI=1S/C6H6N4O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,7H2,(H,9,11)
Standard InChI Key HKBKQEOSUUMRCX-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=N1)C=C(NC2=O)N

Introduction

Structural Characteristics and Nomenclature

The imidazopyrimidine scaffold consists of a fused imidazole and pyrimidine ring system. The numbering in "imidazo[1,2-c]pyrimidine" indicates that the imidazole ring is fused to the pyrimidine at the 1st and 2nd positions of the imidazole and the "c" position of the pyrimidine, distinguishing it from the more studied [1,2-a] isomer. Key structural features of 7-aminoimidazo[1,2-c]pyrimidin-5(1H)-one include:

  • Molecular Formula: C₆H₆N₄O

  • Molecular Weight: 150.14 g/mol

  • IUPAC Name: 7-amino-8H-imidazo[1,2-c]pyrimidin-5-one

  • SMILES: C1=CN2C(=O)C=C(NC2=N1)N

The amino group at position 7 and the ketone at position 5 are critical for hydrogen bonding and interactions with biological targets, as seen in related imidazopyrimidines .

Synthesis Strategies for Imidazopyrimidine Derivatives

While no direct synthesis routes for 7-aminoimidazo[1,2-c]pyrimidin-5(1H)-one are documented, analogous compounds provide methodological insights:

Multi-Component Reactions

The Groebke-Blackburn-Bienaymé (GBB) reaction is widely used to construct imidazo[1,2-a]pyrimidines, involving a three-component coupling of aminopyrimidine, aldehydes, and isonitriles. Adapting this method for the [1,2-c] isomer would require optimizing starting materials and reaction conditions.

Cyclization of 2-Aminoimidazole Derivatives

Recent work demonstrates that reacting 2-aminoimidazole with N-substituted maleimides yields imidazo[1,2-a]pyrimidines via tandem recyclization . Quantum chemical calculations suggest that similar pathways could generate the [1,2-c] isomer if steric and electronic factors favor alternative ring closure (Table 1) .

Table 1: Comparative Synthesis Routes for Imidazopyrimidine Isomers

IsomerStarting MaterialsKey Reaction StepYield (%)
[1,2-a] (from )2-Aminoimidazole + MaleimidesTandem recyclization60–75
[1,2-c] (hypoth.)2-Aminoimidazole + ItaconimidesAlternative cyclization pathwayPending

Biological Activities and Mechanisms

Anticancer and Antiviral Activity

Imidazopyrimidines inhibit kinases and viral polymerases by mimicking purine bases. For example, Pfizer’s imidazo[1,2-a]pyrimidine derivatives act as androgen receptor antagonists, suppressing castration-resistant prostate cancer growth . The 7-amino group in the [1,2-c] isomer could enhance solubility and target affinity, though metabolic stability remains a concern .

Metabolic Challenges and Optimization Strategies

Aldehyde Oxidase (AO)-Mediated Oxidation

Imidazo[1,2-a]pyrimidines undergo rapid AO-mediated oxidation at the C-3 position, limiting their pharmacokinetic profiles . Structural modifications to mitigate this include:

  • Heterocycle Replacement: Substituting the imidazole ring with triazolo or tetrazolo moieties reduces AO susceptibility .

  • Electron-Withdrawing Groups: Introducing cyano or nitro groups at reactive sites slows oxidation rates .

Table 2: Metabolic Stability of Imidazopyrimidine Analogues

CompoundAO Metabolism Rate (HS9)Half-Life (min)
Imidazo[1,2-a]pyrimidineHigh<10
Triazolo[4,3-a]pyrimidineLow>60

Future Directions and Research Gaps

Targeted Synthesis of [1,2-c] Isomers

Developing regioselective methods to favor [1,2-c] cyclization over [1,2-a] is critical. Computational modeling of transition states could identify catalysts or solvents that steer reactivity toward the desired isomer.

In Vivo Efficacy and Toxicity Profiling

No data exist on the pharmacokinetics or toxicology of 7-aminoimidazo[1,2-c]pyrimidin-5(1H)-one. Prioritizing in vivo studies in murine models will clarify its therapeutic window and potential for drug development.

Exploration of Combination Therapies

Given the antifungal and anticancer activities of related compounds, combining 7-aminoimidazo[1,2-c]pyrimidin-5(1H)-one with existing agents (e.g., fluconazole or enzalutamide) may yield synergistic effects.

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